Boc-alpha-methyl-L-3-Fluorophe
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Overview
Description
It is commonly used in peptide synthesis and other chemical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-methyl-L-3-Fluorophe typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of reagents such as Boc anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-methyl-L-3-Fluorophe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the fluorinated phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Boc-alpha-methyl-L-3-Fluorophe has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Medicine: Research involving this compound includes the development of novel pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialized chemicals and materials, particularly in the field of fluorinated compounds.
Mechanism of Action
The mechanism of action of Boc-alpha-methyl-L-3-Fluorophe involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical research. The pathways involved include enzyme inhibition and modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Alpha-methyl-L-3-Fluorophe: Lacks the Boc protection group but shares similar structural features.
Fmoc-alpha-methyl-L-3-Fluorophe: Contains a different protecting group (Fmoc) and is used in similar applications.
Uniqueness
Boc-alpha-methyl-L-3-Fluorophe is unique due to its Boc protection group, which provides enhanced stability and reactivity in synthetic applications. This makes it particularly useful in peptide synthesis and other complex chemical transformations.
Properties
IUPAC Name |
(2R)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXWTLOIVYBTJ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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